molecular formula C14H20ClN3O B1532837 4-amino-3-chloro-N-(1-ethyl-4-piperidyl)benzamide CAS No. 1001347-15-4

4-amino-3-chloro-N-(1-ethyl-4-piperidyl)benzamide

Cat. No.: B1532837
CAS No.: 1001347-15-4
M. Wt: 281.78 g/mol
InChI Key: WXJUTNSBXGJRSN-UHFFFAOYSA-N
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Description

4-amino-3-chloro-N-(1-ethyl-4-piperidyl)benzamide is an organic compound that belongs to the class of benzamides It features a benzene ring substituted with an amino group, a chlorine atom, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-chloro-N-(1-ethyl-4-piperidyl)benzamide typically involves the following steps:

    Nitration and Reduction: The starting material, 3-chloronitrobenzene, undergoes nitration to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group, yielding 3-chloro-4-aminobenzene.

    Amidation: The 3-chloro-4-aminobenzene is then reacted with 1-ethyl-4-piperidinecarboxylic acid chloride in the presence of a base, such as triethylamine, to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-amino-3-chloro-N-(1-ethyl-4-piperidyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted by nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.

Major Products

    Substitution: Products with various functional groups replacing the chlorine atom.

    Oxidation: Nitro derivatives.

    Reduction: Alkylamine derivatives.

    Coupling: Biaryl compounds.

Scientific Research Applications

4-amino-3-chloro-N-(1-ethyl-4-piperidyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.

    Industrial Applications: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-amino-3-chloro-N-(1-ethyl-4-piperidyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-aminobenzamide
  • 4-amino-3-chlorobenzamide
  • N-(1-ethyl-4-piperidyl)benzamide

Uniqueness

4-amino-3-chloro-N-(1-ethyl-4-piperidyl)benzamide is unique due to the presence of both the piperidine moiety and the specific substitution pattern on the benzene ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and other fields.

Properties

IUPAC Name

4-amino-3-chloro-N-(1-ethylpiperidin-4-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O/c1-2-18-7-5-11(6-8-18)17-14(19)10-3-4-13(16)12(15)9-10/h3-4,9,11H,2,5-8,16H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJUTNSBXGJRSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC(=O)C2=CC(=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 4-amino-3-chloro-benzoic acid (Fluorochem; 2.575 g, 15 mmol) and 1-ethylpiperidin-4-amine (Fluorochem; 2.12 g, 16.5 mmol) in DMF (50 mL), was added DIPEA (5.2 mL, 30 mmol). The mixture was cooled with an ice-bath. HATU (6.27 g), added and the reaction mixture stirred at ambient temperature for 18 hours. The solvent was evaporated and the residue partitioned between saturated aqueous sodium bicarbonate solution (100 mL), and Ethyl Acetate (4×50 mL). The organic extracts were washed with brine (2×75 ml), dried over anhydrous Magnesium sulphate, filtered, and the solvent evaporated to give the crude product as a gum, which was triturated with ether to yield the title compound as a tan solid (3.54 g, 84%).
Quantity
2.575 g
Type
reactant
Reaction Step One
Quantity
2.12 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
5.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
6.27 g
Type
reactant
Reaction Step Three
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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